REACTION_SMILES
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[Br:11][CH:12]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[CH3:18].[CH:1]([c:2]1[cH:3][cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1)=[O:10].[Zn:25].[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH:1]([c:2]1[cH:3][cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1)([OH:10])[CH:12]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)C(O)c1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |